molecular formula C17H15NO3S2 B2616845 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole CAS No. 314747-50-7

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

Cat. No.: B2616845
CAS No.: 314747-50-7
M. Wt: 345.43
InChI Key: GSPZNVBLUCJDOM-UHFFFAOYSA-N
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Description

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of a methylthio group, a phenylsulfonyl group, and a p-tolyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe specific reagents and catalysts used can vary, but common choices include organometallic catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced under specific conditions.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole exerts its effects involves interactions with specific molecular targets. For instance, the compound may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interactions with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)-2-(p-tolyl)oxazole: Lacks the methylthio group.

    5-(Methylthio)-2-(p-tolyl)oxazole: Lacks the phenylsulfonyl group.

    5-(Methylthio)-4-(phenylsulfonyl)oxazole: Lacks the p-tolyl group.

Uniqueness

5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methylphenyl)-5-methylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c1-12-8-10-13(11-9-12)15-18-16(17(21-15)22-2)23(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPZNVBLUCJDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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